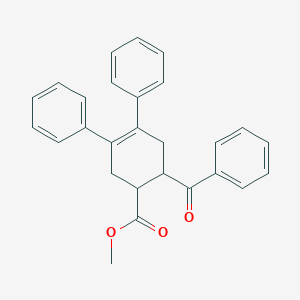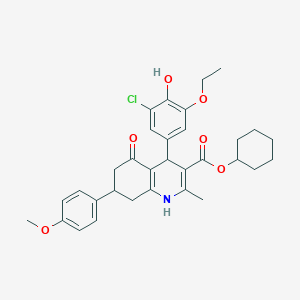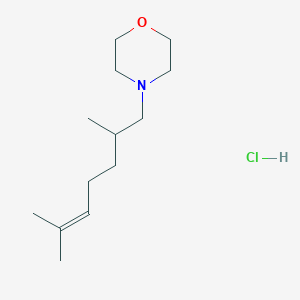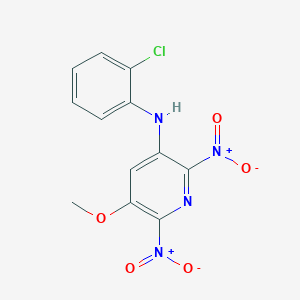
methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate, also known as Methyl 3-cyclohexene-1-carboxylate, is a compound used in scientific research for its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate is not fully understood, but it is believed to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate has been shown to have low toxicity in normal cells, indicating its potential as a selective anti-cancer agent. It has also been shown to exhibit anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate in lab experiments is its potential as a selective anti-cancer agent, which could lead to the development of more effective and targeted cancer treatments. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications.
Orientations Futures
Future research on methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate could focus on its potential as a therapeutic agent for specific types of cancer, as well as its potential applications in other areas of medicinal chemistry. Further studies could also explore its mechanism of action and potential side effects, as well as its potential interactions with other drugs and therapies. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate.
Méthodes De Synthèse
Methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclohexanone with benzaldehyde, followed by the reaction with benzoyl chloride and then methyl chloroformate. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
Methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate has been studied for its potential applications in medicinal chemistry, particularly as a potential anti-cancer agent. It has been shown to exhibit cytotoxicity against certain cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
methyl 6-benzoyl-3,4-diphenylcyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c1-30-27(29)25-18-23(20-13-7-3-8-14-20)22(19-11-5-2-6-12-19)17-24(25)26(28)21-15-9-4-10-16-21/h2-16,24-25H,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRLJTSVUMUEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=C(CC1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-chlorophenyl)-N-(4-fluorobenzyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5177637.png)
![3-[2-(5-chloro-2-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5177655.png)


![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N-methylglycinate](/img/structure/B5177669.png)

![{1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5177693.png)
![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5177701.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5177708.png)


![1-{2-[2-(1-naphthyloxy)ethoxy]ethyl}piperidine](/img/structure/B5177727.png)
![methyl 4-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5177730.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5177750.png)